Valperinol is derived from valproic acid, which was originally synthesized in the 1960s. The compound falls under the category of carboxylic acids and is specifically classified as a branched-chain fatty acid. Its chemical structure allows it to interact with various biological systems, particularly those involved in neurotransmission.
Valperinol synthesis typically involves several key steps, including the derivatization of valproic acid. One common method includes the reaction of valproic acid with benzoyl and phenyl groups to enhance its chromatographic properties for analytical purposes.
In a notable study, sodium valproate was derivatized using trichlorophenol and 2-hydroxyacetophenone through an esterification reaction facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The reaction was carried out under controlled conditions to ensure high yields and purity of the final product, which was then analyzed using high-performance liquid chromatography (HPLC) techniques .
The molecular structure of valperinol comprises a branched carbon chain with a carboxylic acid functional group. Its structural formula can be represented as:
Valperinol exhibits specific spectral characteristics that can be analyzed through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, NMR data typically reveals distinct peaks corresponding to its protons and carbons, providing insights into its molecular conformation and dynamics.
Valperinol undergoes various chemical reactions that are significant for its application in pharmaceuticals. One key reaction is the esterification process, where it reacts with alcohols to form esters, which can enhance its solubility and bioavailability.
In synthetic procedures, reactions involving valperinol often require careful monitoring of conditions such as temperature and pH to optimize yield. For example, derivatization reactions are frequently monitored using thin-layer chromatography (TLC) to ensure completion before purification steps are undertaken .
The mechanism of action of valperinol primarily involves the modulation of gamma-aminobutyric acid (GABA) neurotransmitter levels in the central nervous system. By enhancing GABAergic activity, valperinol helps stabilize neuronal excitability, thereby reducing seizure frequency and mood stabilization.
Pharmacodynamic studies indicate that valperinol's efficacy is linked to its ability to increase GABA concentrations in synaptic clefts, which is critical for its therapeutic effects against epilepsy and bipolar disorder .
Valperinol is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in highly acidic or basic environments. Its reactivity profile includes susceptibility to oxidation and reduction reactions due to the presence of functional groups.
Valperinol has significant applications in clinical settings, particularly in treating epilepsy, migraine prophylaxis, and mood stabilization in bipolar disorder. Moreover, it serves as a reference compound in pharmacokinetic studies due to its well-documented metabolic pathways . Additionally, ongoing research explores its potential anti-inflammatory properties, expanding its therapeutic scope beyond neurological disorders .
Valperinol (Chemical name: (1R,3R,4S,6R,7S,8R,10R)-8-Methoxy-10-methyl-3-(1-piperidinylmethyl)-2,9-dioxatricyclo[4.3.1.0³⁷]decan-4-ol) is a tricyclic derivative with the molecular formula C₁₆H₂₇NO₄ and a molar mass of 297.395 g/mol [1] [5]. Its structure features seven defined stereocenters, all with absolute configurations specified in the IUPAC name, making it a high-complexity chiral molecule. The stereochemical arrangement critically influences its biological activity as a calcium channel blocker [1] [10]. The piperidinylmethyl group at the C3 position contributes to its basicity, while the methoxy group at C8 and the hydroxyl at C4 enhance polarity [5] [10].
The compound’s 3D conformation (validated by JSmol models) shows a rigid tricyclic core with fused dioxane rings, limiting conformational flexibility [1]. Such stereochemical precision is essential for binding to voltage-gated calcium channels (VGCCs), as minor enantiomeric impurities could disrupt pharmacophore alignment [8]. Regulatory guidelines (e.g., FDA) mandate strict stereochemical characterization during development due to such activity dependencies [8].
Table 1: Key Identifiers of Valperinol
Property | Value | Source |
---|---|---|
CAS Number | 64860-67-9, 69055-89-6 | [1] [10] |
Molecular Formula | C₁₆H₂₇NO₄ | [1] [5] |
Molar Mass | 297.395 g/mol | [1] |
Stereocenters | 7 (all specified) | [5] |
InChI Key | KZSHXABWNBVUTK-GBIHRFPISA-N | [1] |
Crystallization of Valperinol remains experimentally challenging due to its conformational rigidity and multiple chiral centers. While direct crystallographic data is limited in the literature, recent advances in de novo protein design (e.g., left-handed βαβ motifs) highlight methodologies applicable to Valperinol [6]. Techniques like X-ray crystallography (e.g., P2₁ space group) resolved to 1.95 Å, combined with computational tools (Rosetta, AlphaFold2), could model its binding domains [6].
Spectroscopically, Valperinol’s structure was confirmed via NMR and mass spectrometry [5] [10]. Analogous to valproic acid (VPA), which forms stable adducts (e.g., m/z 189, 287) in LC–MS/MS, Valperinol likely exhibits similar behavior due to its ester and ether moieties [9]. Its UV spectrum (if analyzed) would show absorbances characteristic of chromophores in the tricyclic system, though specific peaks are undocumented.
Valperinol’s tricyclic scaffold shares features with two pharmacologically significant compound classes:
Table 2: Structural Comparison with Related Compounds
Feature | Valperinol | Valproic Acid (VPA) | Tricyclic Antidepressants (e.g., Amitriptyline) |
---|---|---|---|
Core Structure | Oxygen-bridged tricycle (dioxane rings) | Branched carboxylic acid | Dibenzazepine/azepine |
Key Moieties | Piperidinylmethyl, methoxy, hydroxyl | Carboxyl, propyl chains | Tertiary amine side chain |
Stereochemistry | 7 chiral centers (defined) | Achiral | 1-3 chiral centers (racemic/common) |
Pharmacological Target | Voltage-gated calcium channels | HDACs, chromatin | Monoamine transporters |
Valperinol’s structural uniqueness lies in its fusion of a piperidine-substituted polycyclic ether—unlike TCAs (focused on planar tricyclics) or VPA (flexible aliphatic). This may confer selectivity for calcium channels over monoamine transporters or epigenetic targets [1] [7].
Compound Names in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7